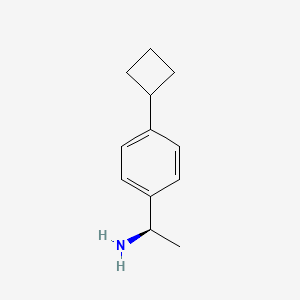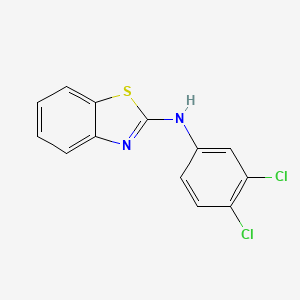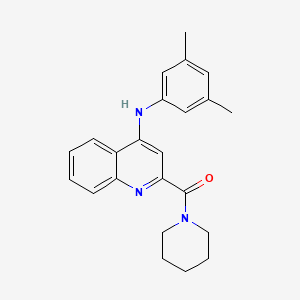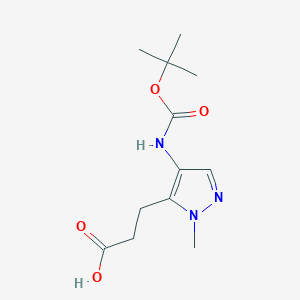
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid” is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a 1-methyl-1H-pyrazol-5-yl group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Molecular Structure Analysis
The molecular structure of this compound would include a propanoic acid backbone, with the Boc protected amino group and the 1-methyl-1H-pyrazol-5-yl group attached .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine. This could be used in further reactions, such as the formation of amides or ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group would likely make it more hydrophobic, while the carboxylic acid group would contribute to its acidity .Applications De Recherche Scientifique
Synthesis and Evaluation
- The synthesis and evaluation of various pyrazole derivatives, including those structurally related to the compound , have been a significant focus. For instance, pyrazole-3-carboxamides have been synthesized as new ligands for cannabinoid receptors, indicating the compound's potential in designing new CB1 ligands with significant therapeutic implications (Silvestri et al., 2010).
- Another study involved the synthesis of novel pyrazole derivatives for cytoprotective drug development, showing potent inhibitory effects on various induced gastric lesions in rats, highlighting the therapeutic potential of pyrazole compounds in treating gastric mucosal ulcers (Ikeda et al., 1997).
Biological Evaluation and Potential Therapeutic Applications
- Pyrazole derivatives have been explored for their biological activities, such as their role as FLT3 inhibitors, which are significant in the treatment of psoriasis and potentially other autoimmune diseases. One study identified a potent FLT3 inhibitor that showed significant antipsoriatic effects in a preclinical model (Li et al., 2016).
- The metabolism and biological effects of pyrazole and its amino acid derivatives have been studied, with findings indicating that certain derivatives do not affect liver enzymes or glycogen concentrations, suggesting a metabolic inertness that could be advantageous in drug development (Al-Baldawi & Brown, 1985).
Drug Development and Metabolic Studies
- In drug development, the gastrointestinal absorption of pyrazole derivatives has been enhanced through formulation strategies, demonstrating the importance of chemical modification and formulation in improving the bioavailability of potential therapeutic agents (Mizuta et al., 1991).
- Radiolabeled amino acids, including fluorinated analogues of pyrazole derivatives, have been explored for tumor imaging in PET studies, showing promise in detecting neoplasms through altered metabolic states (McConathy et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are known to be used in peptide synthesis . These compounds are often used as reactants in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Mode of Action
It’s known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
Similar compounds are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Similar compounds are known to be miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Result of Action
Similar compounds are known to be beneficial as ergogenic dietary substances .
Action Environment
Similar compounds are known to be stable at room temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8-7-13-15(4)9(8)5-6-10(16)17/h7H,5-6H2,1-4H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIBFRGHAELHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)

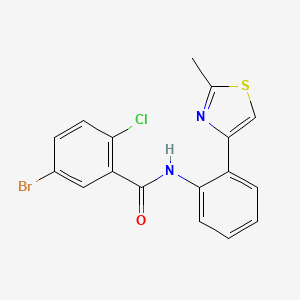

![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)


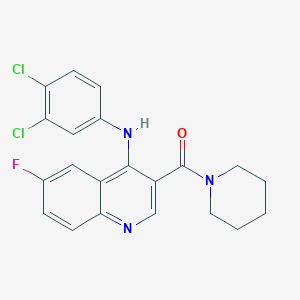
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)
![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)
![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)
